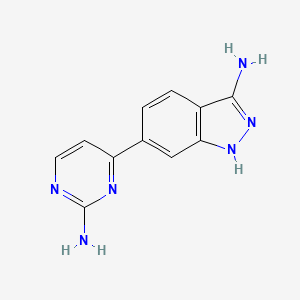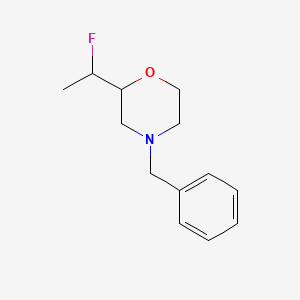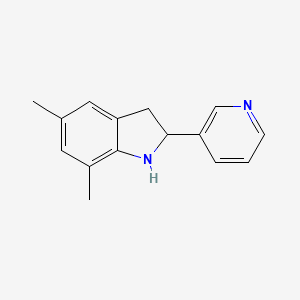
1-(3-(Aminomethyl)phenyl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Aminomethyl)phenyl)-2-phenylethanone is an organic compound that features a phenyl group substituted with an aminomethyl group at the meta position and a phenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Aminomethyl)phenyl)-2-phenylethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with phenylacetyl chloride to form 2-phenylacetophenone. This intermediate can then undergo a reductive amination with formaldehyde and ammonia to introduce the aminomethyl group at the meta position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Aminomethyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products:
- Oxidation can yield imines or nitriles.
- Reduction can produce alcohols.
- Substitution can introduce nitro or halogen groups on the aromatic rings .
Wissenschaftliche Forschungsanwendungen
1-(3-(Aminomethyl)phenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimalarial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1-(3-(Aminomethyl)phenyl)-2-phenylethanone exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethanone moiety can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Aminomethyl)phenyl)-2-phenylethanone: Similar structure but with the aminomethyl group at the para position.
1-(2-(Aminomethyl)phenyl)-2-phenylethanone: Aminomethyl group at the ortho position.
1-(3-(Aminomethyl)phenyl)-2-phenylethanone derivatives: Compounds with additional substituents on the aromatic rings.
Uniqueness: this compound is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Eigenschaften
CAS-Nummer |
1017781-67-7 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C15H15NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |
InChI-Schlüssel |
UQQRLURZYOPSCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)

![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)




